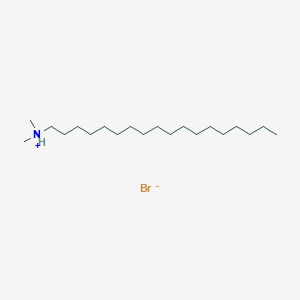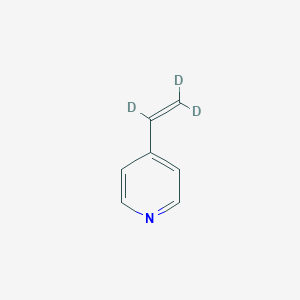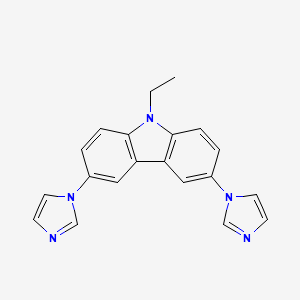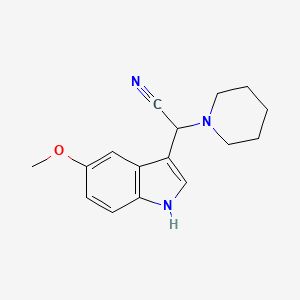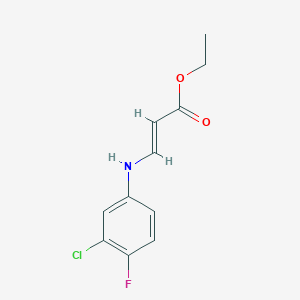
ethyl (E)-3-(3-chloro-4-fluoroanilino)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (E)-3-(3-chloro-4-fluoroanilino)prop-2-enoate is an organic compound that belongs to the class of anilino derivatives These compounds are characterized by the presence of an aniline group attached to a propenoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-3-(3-chloro-4-fluoroanilino)prop-2-enoate typically involves the reaction of 3-chloro-4-fluoroaniline with ethyl acrylate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the aniline nitrogen attacks the β-carbon of the acrylate, forming the desired product.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the double bond in the propenoate moiety, converting it to a single bond.
Substitution: The chloro and fluoro substituents on the aromatic ring can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Ethyl 3-(3-chloro-4-fluoroanilino)propanoate.
Substitution: Various substituted anilino derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: As a precursor for the synthesis of bioactive molecules.
Materials Science: In the development of polymers and advanced materials.
Biology: As a probe for studying enzyme interactions and biological pathways.
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological macromolecules. The aniline moiety can form hydrogen bonds and π-π interactions with proteins, while the propenoate group can participate in Michael addition reactions with nucleophilic residues in enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (E)-3-(3-chloroanilino)prop-2-enoate
- Ethyl (E)-3-(4-fluoroanilino)prop-2-enoate
- Ethyl (E)-3-(3-bromo-4-fluoroanilino)prop-2-enoate
Uniqueness
Ethyl (E)-3-(3-chloro-4-fluoroanilino)prop-2-enoate is unique due to the presence of both chloro and fluoro substituents on the aromatic ring, which can influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C11H11ClFNO2 |
|---|---|
Poids moléculaire |
243.66 g/mol |
Nom IUPAC |
ethyl (E)-3-(3-chloro-4-fluoroanilino)prop-2-enoate |
InChI |
InChI=1S/C11H11ClFNO2/c1-2-16-11(15)5-6-14-8-3-4-10(13)9(12)7-8/h3-7,14H,2H2,1H3/b6-5+ |
Clé InChI |
PSUXUVSPLFASGS-AATRIKPKSA-N |
SMILES isomérique |
CCOC(=O)/C=C/NC1=CC(=C(C=C1)F)Cl |
SMILES canonique |
CCOC(=O)C=CNC1=CC(=C(C=C1)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


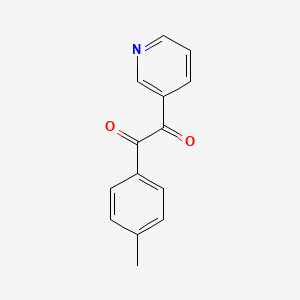

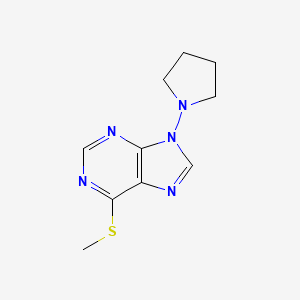
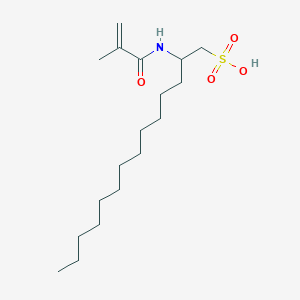

![{4-(Benzylamino)-3-[(tert-butoxycarbonyl)amino]-4-oxobutyl}(dimethyl)sulfanium iodide](/img/structure/B15344015.png)
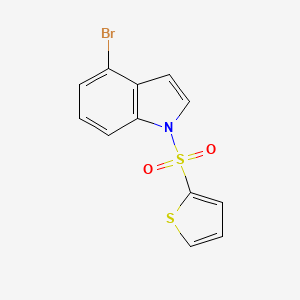

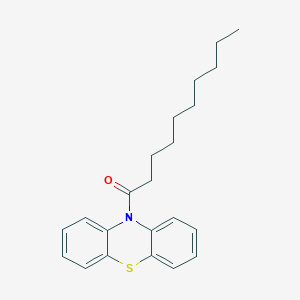
![4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol](/img/structure/B15344035.png)
